![molecular formula C15H19N3O B4190349 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4190349.png)

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide

説明

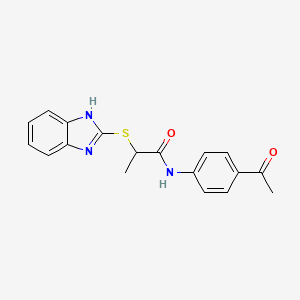

“N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” is a compound that contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This compound is part of a larger class of compounds known as benzimidazoles, which are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” includes a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole ring is also known as 1,3-diazole .Chemical Reactions Analysis

Benzimidazole derivatives, including “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide”, have been found to react with various free radicals . These reactions occur through several possible pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .科学的研究の応用

Antiparasitic Activity

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide: has demonstrated potent antiparasitic effects. Specifically, it has been studied against the species Trichinella spiralis, which causes trichinellosis—a parasitic infection prevalent worldwide. Researchers synthesized a series of benzimidazolyl-2-hydrazones, including this compound, and found that it outperformed clinically used anthelmintic drugs like albendazole and ivermectin. Notably, it effectively killed parasitic larvae in vitro .

Antioxidant Properties

The same compound also exhibits antioxidant activity. In vitro experiments revealed that it scavenges free radicals, including DPPH and ABTS, as well as mitigates iron-induced oxidative damage. The 2,3- and 3,4-dihydroxy hydrazones derived from this compound were particularly effective radical scavengers. Computational studies supported these findings, elucidating the preferred mechanisms of antioxidant action .

MCH-R1 Antagonism

Another intriguing application involves MCH-R1 antagonism. Compound 513, synthesized from the benzimidazole scaffold, displayed prominent antagonistic properties against MCH-R1 receptors. These receptors are implicated in various physiological processes, making this finding relevant for potential therapeutic interventions .

Metal Chelation and Coordination Chemistry

Benzimidazole-based ligands are known for their ability to chelate metal ions. Our compound could serve as a potential ligand for metal coordination complexes. Such complexes find applications in catalysis, drug delivery, and materials science.

将来の方向性

The future directions for “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” and other benzimidazole derivatives are promising. Researchers are continually developing new benzimidazole derivatives with the aim of discovering more effective and safer drugs . These compounds are being studied for their potential in treating a variety of conditions, including type-2 diabetes and parasitic infections .

作用機序

Target of Action

Benzimidazoles, a broad group of compounds containing nitrogen atoms, are known to mimic properties of dna bases . They show a wide spectrum of biological activities and are used in medicinal chemistry .

Mode of Action

Benzimidazoles are known to interact with their targets in a way that can alter the cell cycle .

Biochemical Pathways

It’s known that benzimidazoles can affect the control of the cell cycle .

Pharmacokinetics

The compound’s molecular formula is c15h19n3o, with an average mass of 257331 Da .

Result of Action

Benzimidazoles are known to have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Action Environment

The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

特性

IUPAC Name |

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-4-10-18-13-9-7-6-8-12(13)17-15(18)11(3)16-14(19)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNPBCPMTRTHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)benzyl]-1-(phenoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4190274.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4190277.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190299.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190302.png)

![(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B4190309.png)

![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)

![4-fluoro-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4190327.png)

![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4190340.png)

![3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4190341.png)

![2-(4-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4190346.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4190347.png)